N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

Description

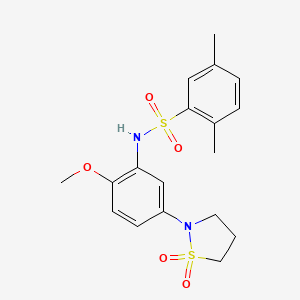

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a unique isothiazolidin-1,1-dioxide moiety fused to a methoxyphenyl ring. The compound’s structure combines a benzenesulfonamide core with a 2,5-dimethyl substitution pattern and a 2-methoxyphenyl group modified at the 5-position by the isothiazolidin dioxide heterocycle.

The isothiazolidin dioxide group introduces polarity and metabolic stability, while the methoxy and methyl substituents may enhance lipophilicity and target binding.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-13-5-6-14(2)18(11-13)27(23,24)19-16-12-15(7-8-17(16)25-3)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOAWZVKZFHURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. The general synthetic route includes the following steps:

Formation of the dioxidoisothiazolidinyl group: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Attachment of the dioxidoisothiazolidinyl group to the phenyl ring: This is achieved through a nucleophilic substitution reaction, where the dioxidoisothiazolidinyl group is introduced to the phenyl ring.

Introduction of the methoxy group: The methoxy group is typically introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Formation of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonamide precursor to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl ring can be replaced with other functional groups.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The dioxidoisothiazolidinyl group and the sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The European Chemicals Agency (ECHA) lists structurally related sulfonamide and aryl derivatives, enabling comparative analysis (Table 1). Key analogs include:

Table 1: Structural Comparison of Selected Sulfonamide and Aryl Derivatives

Key Observations:

Functional Group Diversity : The target compound’s isothiazolidin dioxide and sulfonamide groups distinguish it from analogs featuring azo (-N=N-) or carboxamide (-CONH2) linkages. These differences likely influence solubility, with sulfonamides generally exhibiting higher aqueous solubility than carboxamides due to increased polarity .

Metabolic Stability: The isothiazolidin dioxide ring is resistant to oxidative metabolism, whereas azo groups in analogs (e.g., 4-[[4-(aminocarbonyl)phenyl]azo]-...) are prone to reductive cleavage, impacting pharmacokinetic profiles .

Hypothetical Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from structural analogs:

Table 2: Theoretical Property Comparison

Discussion:

- Enzyme Inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibitors (e.g., acetazolamide). The target compound’s dimethyl and methoxy substituents may optimize binding to hydrophobic enzyme pockets.

- Antimicrobial Activity : Azo-containing analogs (e.g., ECHA-listed derivatives) often exhibit antimicrobial properties but face toxicity concerns due to reactive metabolites. The target compound’s lack of azo groups may reduce such risks .

Key Notes and Limitations

Direct comparative data (e.g., IC50, solubility) are absent in public registries; inferences rely on structural trends.

Regulatory profiles for the target compound remain uncharacterized, unlike its azo-containing analogs, which may face stricter toxicity evaluations .

This analysis underscores the need for targeted research to validate the compound’s properties and applications.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H22N2O4S

- Molecular Weight : Approximately 350.41 g/mol

The unique combination of a dioxidoisothiazolidin moiety and a methoxyphenyl group contributes to its distinctive chemical properties and biological activities. The presence of functional groups such as sulfonamide enhances its reactivity and interaction with biological targets.

This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. This inhibition suggests potential applications in cancer therapy, as CDK2 is pivotal in cell proliferation and tumor growth.

Key Mechanisms:

- Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its interaction with cyclins and thereby halting cell cycle progression.

- Antioxidant Activity : Preliminary studies indicate that it may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Its notable effects include:

- Anticancer Properties : Inhibition of CDK2 leads to reduced proliferation of cancer cells in several models.

- Antimicrobial Effects : The compound shows potential antimicrobial activity against various bacterial strains, indicating its utility in treating infections.

Research Findings and Case Studies

Recent research has focused on the compound's efficacy and safety profile. Here are some significant findings:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Isothiazolidinyl Moiety : The dioxidoisothiazolidin structure is synthesized through oxidation reactions involving thiols and amines.

- Amide Bond Formation : The coupling between the methoxy-substituted benzene ring and the isothiazolidine derivative is achieved using coupling agents like EDCI or DCC.

- Purification : Final products are purified using recrystallization or chromatography to ensure high purity for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.